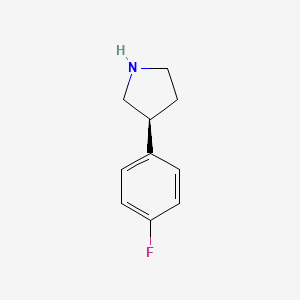

(3S)-3-(4-fluorophenyl)pyrrolidine

Description

BenchChem offers high-quality (3S)-3-(4-fluorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-(4-fluorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOQWISAVOSATC-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The (3S)-3-(4-Fluorophenyl)pyrrolidine Scaffold: Structural Biology, Properties, and Synthetic Workflows

Executive Summary

In modern medicinal chemistry, the 3-arylpyrrolidine motif is recognized as a "privileged scaffold," frequently utilized in the design of neurotherapeutics, antivirals, and oncology drugs. Specifically, (3S)-3-(4-fluorophenyl)pyrrolidine represents a highly optimized chiral building block. By integrating a para-fluoro substitution and a strictly defined (3S) stereocenter, this compound overcomes the metabolic liabilities of unsubstituted phenyl rings while providing precise spatial vectors for receptor engagement.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between structural theory and bench-top execution. This guide details the physicochemical profiling, pharmacophore dynamics, and self-validating synthetic protocols required to leverage this molecule in advanced drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

The utility of (3S)-3-(4-fluorophenyl)pyrrolidine stems from its low molecular weight and highly tunable basicity, making it an ideal precursor for fragment-based drug design (FBDD) and late-stage functionalization. Below is a summary of its core quantitative data 12.

| Property | Value | Rationale / Impact in Drug Design |

| IUPAC Name | (3S)-3-(4-fluorophenyl)pyrrolidine | Defines the absolute (S) configuration at C3. |

| CAS Number (Racemate) | 144620-11-1 | Standard registry for the mixed enantiomer base. |

| CAS Number (HCl Salt) | 1384268-53-4 | Preferred solid form for bench stability and storage 3. |

| Molecular Formula | C₁₀H₁₂FN | Provides a high fraction of sp³ carbons (Fsp³). |

| Molecular Weight | 165.21 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |

| Predicted pKa | ~10.06 | Highly basic secondary amine; ensures >99% protonation at physiological pH (7.4) for salt-bridge formation. |

| Topological Polar Surface Area | 12.03 Ų | Exceptionally low TPSA ensures excellent passive diffusion across the blood-brain barrier (BBB). |

Pharmacophore Dynamics & Structural Biology

The Causality of the para-Fluoro Substitution

The strategic placement of a fluorine atom at the para position of the phenyl ring is not arbitrary; it is driven by two distinct mechanistic goals:

-

Metabolic Shielding: The C-F bond (bond dissociation energy ~116 kcal/mol) is significantly stronger than a C-H bond. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently target the electron-rich para position of phenyl rings for hydroxylation. Fluorine acts as an isosteric bioisostere that completely blocks this metabolic liability, increasing the biological half-life of the resulting drug.

-

Lipophilicity and Halogen Bonding: Fluorine withdraws electron density via the inductive effect (-I) while donating via resonance (+R). This unique electronic profile enhances the overall lipophilicity (LogP) of the molecule and enables orthogonal halogen bonding with backbone carbonyls in target binding pockets.

The Role of the (3S) Stereocenter

Stereochemistry dictates target engagement. In the context of G-protein coupled receptors (GPCRs) such as the 5-HT₁A receptor, the (3S) configuration projects the basic pyrrolidine nitrogen into a favorable spatial vector to form a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain. Conversely, the (3R) distomer often introduces steric clashes, resulting in a dramatic drop in binding affinity.

Figure 1: Pharmacophore mapping of (3S)-3-(4-fluorophenyl)pyrrolidine with receptor targets.

Enantioselective Synthesis & Self-Validating Protocols

Classical resolution of racemic 3-(4-fluorophenyl)pyrrolidine via diastereomeric salt formation (e.g., using L-tartaric acid) is highly inefficient, typically yielding <40% recovery after multiple recrystallizations. To ensure high atom economy and scalability, modern workflows utilize asymmetric organocatalysis.

Step-by-Step Methodology: Asymmetric [3+2] Cycloaddition

Causality: Using a chiral secondary amine catalyst (e.g., a MacMillan imidazolidinone) forms a transient iminium ion with the starting aldehyde. This sterically shields one face of the alkene, explicitly directing the endo-approach of the azomethine ylide to establish the (3S) stereocenter with >95% enantiomeric excess (ee).

-

Imine Formation: Suspend 4-fluorocinnamaldehyde (1.0 eq) and the azomethine ylide precursor (1.2 eq) in dichloromethane (DCM) at -20°C.

-

Catalytic Induction: Add 10 mol% of the chiral imidazolidinone catalyst and 10 mol% of an acid co-catalyst (e.g., TFA). Stir for 24 hours. The low temperature is critical to maximize the facial selectivity of the cycloaddition.

-

Decarboxylation/Deoxygenation: Subject the resulting (3S, 4R)-cycloadduct to Barton-McCombie deoxygenation or direct reduction (depending on the auxiliary) to remove the C4 and C5 substituents, yielding the raw (3S)-3-(4-fluorophenyl)pyrrolidine core.

Self-Validating Protocol: Chiral HPLC Quality Control

Before utilizing the synthesized building block in library generation, it must pass a self-validating chiral resolution check to ensure >99% ee. If the distomer is present, it can act as a competitive antagonist in downstream biological assays, confounding the data.

-

Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of Hexane/Isopropanol (90:10).

-

Chromatography: Inject 10 µL onto a Chiralcel OD-H column (4.6 x 250 mm). Run at a flow rate of 1.0 mL/min with UV detection at 220 nm.

-

Validation Logic: The choice of Hexane/Isopropanol leverages the differential hydrogen-bonding capabilities of the (3S) and (3R) enantiomers with the carbamate linkages of the stationary phase. The (3S) enantiomer will elute at a distinct retention time from the (3R) enantiomer. Do not proceed to coupling reactions unless the area under the curve (AUC) for the (3S) peak is >99% relative to the (3R) peak.

Figure 2: Enantioselective synthetic workflow and self-validating chiral HPLC resolution.

Applications in Drug Discovery

The integration of the (3S)-3-(4-fluorophenyl)pyrrolidine scaffold spans multiple therapeutic areas:

-

Neurological Disorders (CNS): 3-arylpyrrolidines are foundational to the development of monoamine (serotonin, dopamine, norepinephrine) reuptake inhibitors. Furthermore, N-substituted derivatives of this scaffold (such as LB50053 analogs) have been identified as potent 5-HT₁A receptor partial agonists. Electrophysiological measurements in Xenopus oocytes demonstrate that these compounds evoke inward K+ currents through G-protein activated inwardly rectifying K+ channels (GIRK1), positioning them as highly effective anxiolytic and antidepressant agents 4.

-

Antiviral Therapeutics: Beyond the CNS, the scaffold is utilized in the synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors. In these architectures, the pyrrolidine nitrogen is coupled via an amide bond to a larger benzofuran core, allowing the 4-fluorophenyl group to deeply penetrate and stabilize the allosteric site of the viral polymerase, thereby halting viral RNA replication 5.

References

- 3-(4-Fluorophenyl)

- 3-(4-FLUORO-PHENYL)

- (S)-3-(4-FLUOROPHENYL)

- LB50053: A 5-Hydroxytryptamine 1A Agent with a High Binding Affinity and a Potency Evoking a K + Current Source: Karger Publishers URL

- Source: googleapis.

Sources

The (3S)-3-(4-fluorophenyl)pyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility, stereochemical complexity, and ability to present substituents in a defined three-dimensional space.[1][2] This guide delves into the specific therapeutic potential of the (3S)-3-(4-fluorophenyl)pyrrolidine scaffold, a key building block that has enabled the development of novel therapeutics across multiple disease areas. We will explore its stereoselective synthesis, analyze its role in modulating biological activity through detailed case studies in neuroscience and metabolic diseases, and provide actionable experimental protocols for its evaluation. The strategic incorporation of the 4-fluorophenyl group often enhances critical drug-like properties, such as lipophilicity and metabolic stability, making this a particularly valuable moiety for drug design.[3]

Part 1: The Pyrrolidine Scaffold: A Three-Dimensional Advantage

The great interest in saturated scaffolds like pyrrolidine is driven by their ability to efficiently explore pharmacophore space due to sp3-hybridization, which provides a distinct three-dimensional geometry compared to flat, aromatic systems.[1][2] This non-planarity, or "pseudorotation," allows for precise spatial orientation of substituents, which is critical for selective interaction with complex biological targets like enzymes and receptors.[2]

The (3S)-3-(4-fluorophenyl)pyrrolidine variant combines these structural advantages with the unique physicochemical properties conferred by the fluorine atom. Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions, without significantly increasing steric bulk.[3]

Physicochemical Properties of 3-(4-Fluorophenyl)pyrrolidine

| Property | Value | Source |

| CAS Number | 144620-11-1 | [3] |

| Molecular Formula | C₁₀H₁₂FN | [3] |

| Molecular Weight | 165.21 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| LogP (Predicted) | 1.717 | [4] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [4] |

Part 2: The Imperative of Stereochemistry: Asymmetric Synthesis

For a chiral scaffold like (3S)-3-(4-fluorophenyl)pyrrolidine, control over stereochemistry is not merely an academic exercise; it is fundamental to biological activity. Different stereoisomers can exhibit vastly different pharmacological profiles due to the enantioselective nature of protein binding sites.[1][2] Therefore, robust and scalable methods for stereoselective synthesis are paramount.

One of the most efficient methods for accessing chiral 3-arylpyrrolidines is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumaric esters.[5][6] This approach provides high yields and excellent enantioselectivity, establishing the critical C3-stereocenter early in the synthetic sequence.

Diagram: Synthetic Workflow

Caption: Rhodium-catalyzed synthesis of (3S)-3-(4-fluorophenyl)pyrrolidine.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis

This protocol is adapted from the methodology described by Wu et al. for the preparation of chiral 3-arylpyrrolidines.[5][6][7]

Expertise & Causality: The choice of a rhodium/chiral diene complex is critical; these catalysts have proven highly effective in creating stereocenters with high enantiomeric excess (ee).[6] The use of di-tert-butyl fumarate as the substrate often leads to higher enantioselectivity compared to diethyl or dimethyl esters.[7] The subsequent reduction and cyclization is a robust, well-established sequence for converting succinate esters into pyrrolidine rings.

Protocol Steps:

-

Asymmetric 1,4-Addition:

-

To a solution of the Rh(I)/chiral diene catalyst (1 mol %) in a 1:1 mixture of isopropanol (IPA) and dichloromethane (DCM), add di-tert-butyl fumarate (1.0 mmol).

-

Add 4-fluorophenylboronic acid (1.2 mmol) and potassium hydroxide (2.0 mmol).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Purify the crude product by flash chromatography to yield the chiral 2-(4-fluorophenyl)succinic ester. Validate enantiomeric excess using chiral HPLC.

-

-

Reduction to Diol:

-

Dissolve the purified ester (1.0 mmol) in anhydrous THF and cool to 0°C under a nitrogen atmosphere.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.5 mmol) in THF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0°C and cautiously quench by sequential addition of water, 15% NaOH solution, and water again (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate to obtain the crude diol, which can often be used without further purification.

-

-

Cyclization to Pyrrolidine:

-

Dissolve the crude diol (1.0 mmol) in DCM and cool to 0°C. Add triethylamine (3.0 mmol) followed by methanesulfonyl chloride (MsCl) (2.2 mmol).

-

Stir for 1 hour, then wash with water and brine.

-

To the organic layer, add di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol) and continue stirring at room temperature overnight to form the intermediate N-Boc protected amine (after an initial amination step not detailed here for brevity).

-

The fully elaborated intermediate is then cyclized. Dissolve it in DMF, add sodium hydride (NaH) (1.5 mmol) at 0°C, and stir at room temperature until cyclization is complete.

-

Purify via chromatography to yield N-Boc-(3S)-3-(4-fluorophenyl)pyrrolidine.

-

-

Deprotection:

-

Dissolve the N-Boc protected pyrrolidine in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-2 hours.

-

Concentrate under reduced pressure to yield the final (3S)-3-(4-fluorophenyl)pyrrolidine as its hydrochloride or trifluoroacetate salt.

-

Part 3: Therapeutic Applications & Mechanistic Insights

The true value of the (3S)-3-(4-fluorophenyl)pyrrolidine scaffold is demonstrated by its successful incorporation into drug candidates targeting a range of diseases.

Case Study 1: CNS Disorders - Monoamine Reuptake Inhibitors

A significant application of this scaffold is in the development of monoamine reuptake inhibitors, particularly those that act on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[8] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these drugs increase their availability, which is a validated mechanism for treating depression, anxiety, and chronic pain.[9] The 3-arylpyrrolidine core serves as an excellent framework to position the necessary pharmacophoric elements for potent and selective transporter inhibition.

Derivatives such as 3,3-disubstituted pyrrolidines have been developed as triple reuptake inhibitors (TRIs), demonstrating low nanomolar potency and good brain penetration.[9][10]

Diagram: Monoamine Reuptake Inhibition

Caption: Mechanism of monoamine reuptake inhibitors in the synapse.

Structure-Activity Relationship (SAR) of Pyrrolidinone-Based Transporter Inhibitors

Studies on α-pyrrolidinophenones have shown clear SAR trends for transporter binding.[11]

| Modification | Effect on hDAT Affinity | Effect on hNET Affinity | Effect on hSERT Affinity | Rationale |

| Increasing α-carbon chain length | Increased affinity | Trend towards increased affinity | Increased affinity | Optimizes fit within the hydrophobic binding pockets of the transporters.[11] |

| 4-Methyl or 4-Methoxy substitution on phenyl ring | Variable/Decreased | Variable/Decreased | Generally increased potency | Can alter electronic properties and steric fit; increased potency at hSERT suggests specific favorable interactions.[11] |

| 3,4-Methylenedioxy substitution | Increased affinity | N/A | Increased affinity | The rigid ring system likely locks the molecule into a favorable conformation for binding to both DAT and SERT.[11] |

Experimental Protocol: In Vitro Monoamine Reuptake Assay

Trustworthiness: This protocol is a self-validating system. It includes controls for non-specific uptake (in the presence of a known potent inhibitor) and measures the concentration-dependent inhibition by the test compound, allowing for the calculation of a reliable IC₅₀ value.

-

Cell Culture:

-

Culture HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).

-

-

Assay Preparation:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Prepare a buffer solution (e.g., Krebs-Ringer-HEPES buffer).

-

Prepare serial dilutions of the (3S)-3-(4-fluorophenyl)pyrrolidine test compound. Also prepare a high-concentration solution of a known potent inhibitor for each transporter (e.g., citalopram for SERT, desipramine for NET, GBR12909 for DAT) to determine non-specific uptake.

-

-

Uptake Inhibition Assay:

-

Wash the cells with the assay buffer.

-

Add the test compound dilutions to the wells and pre-incubate for 15-20 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of the radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a small amount of unlabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short incubation ensures measurement of initial uptake rates.

-

Terminate the assay by rapidly washing the cells with ice-cold buffer to remove excess radiolabel.

-

Lyse the cells (e.g., with 1% SDS).

-

-

Data Analysis:

-

Measure the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific uptake (wells with the potent inhibitor) from all other values.

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Part 4: Future Directions and Conclusion

The (3S)-3-(4-fluorophenyl)pyrrolidine scaffold is a testament to the power of combining a privileged saturated core with strategic functionalization. Its utility has been firmly established in CNS drug discovery and continues to find applications in diverse areas from metabolic disease to oncology.[3][12]

Future research will likely focus on:

-

Novel Decorations: Exploring new substitution patterns on both the pyrrolidine ring and the phenyl ring to target novel biological space and fine-tune properties like blood-brain barrier penetration.

-

Bioisosteric Replacement: Replacing the phenyl ring with heteroaromatic systems to modulate solubility, metabolism, and target engagement.

-

Application in Targeted Protein Degradation: Using the scaffold as a ligand to recruit E3 ligases in the design of PROTACs and molecular glues.

References

-

Wu, H.-L., et al. (2012). Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. Organic Letters, 14(11), 2766–2769. Available from: [Link]

-

American Chemical Society (2012). Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed. Available from: [Link]

-

American Chemical Society Publications (2012). Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed by Rh(I)/Chiral Diene Complexes. Organic Letters. Available from: [Link]

-

OUCI (2012). Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters C… Available from: [Link]

-

IntechOpen (2024). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

-

PubMed (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Available from: [Link]

-

Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

-

Bhat, A.A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available from: [Link]

-

University of Palermo (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

PubMed (2008). Novel 3,3-disubstituted Pyrrolidines as Selective Triple serotonin/norepinephrine/dopamine Reuptake Inhibitors. Available from: [Link]

-

PubMed (2009). N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Available from: [Link]

-

Marusich, J.A., et al. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience. Available from: [Link]

-

PubMed (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Available from: [Link]

-

Wikipedia (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of (3S)-3-(4-Fluorophenyl)pyrrolidine in Modern Drug Discovery: A Technical Guide to Chiral Building Blocks

Executive Summary

In contemporary medicinal chemistry, the selection of chiral building blocks is a foundational decision that dictates a drug's pharmacokinetic profile, target affinity, and synthetic viability. (3S)-3-(4-fluorophenyl)pyrrolidine (often utilized as its hydrochloride or oxalate salt) has emerged as a privileged scaffold. Characterized by a conformationally restricted pyrrolidine core and a metabolically stable fluorinated phenyl ring, this compound is heavily leveraged in the development of advanced therapeutics, ranging from targeted oncology agents to neuropharmacological drugs[1].

This technical guide dissects the physicochemical rationale for employing this specific enantiomer, details its enantioselective synthesis, and provides field-proven experimental protocols for its integration into complex pharmaceutical workflows.

Mechanistic Rationale & Physicochemical Properties

The integration of (3S)-3-(4-fluorophenyl)pyrrolidine into a therapeutic scaffold is driven by precise spatial and electronic requirements. As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over racemic or non-fluorinated alternatives.

-

The Fluorine Effect : The incorporation of a highly electronegative fluorine atom at the para-position of the phenyl ring significantly enhances the lipophilicity (logP) of the molecule. This is a crucial modification for neuropharmacological agents, as it improves blood-brain barrier (BBB) penetration[1]. Furthermore, fluorine blocks cytochrome P450-mediated oxidation at this metabolically vulnerable site, effectively increasing the drug's half-life.

-

Pyrrolidine Core Rigidity : The nitrogen heterocycle provides a basic center (pKa ~9.0–9.5) capable of forming stable salts, which dramatically improves aqueous solubility[2]. Its cyclic nature restricts the conformational flexibility of the molecule, reducing the entropic penalty incurred upon binding to a target receptor.

-

(3S) Stereochemical Fidelity : Biological targets are inherently chiral. The (3S) stereocenter dictates the exact spatial trajectory of the fluorophenyl group. This precise 3D orientation is required to ensure high target affinity and minimize off-target toxicity, a non-negotiable parameter in modern drug design.

Table 1: Physicochemical Impact of Structural Features

| Structural Feature | Physicochemical Effect | Pharmacological Benefit |

| Para-Fluoro Substitution | Increases logP; Blocks CYP450 oxidation at the para position | Enhanced BBB penetration; Increased metabolic stability and half-life |

| Pyrrolidine Core | Basic amine center; Conformational rigidity | Enables stable salt formation (high aqueous solubility); Reduces entropic penalty |

| (3S) Stereocenter | Dictates specific 3D spatial orientation | High target selectivity; Elimination of enantiomer-driven off-target toxicity |

Enantioselective Synthesis & Isolation

To utilize the (3S)-enantiomer effectively, highly enantioselective synthetic routes are required. While classical resolution via chiral acids (e.g., tartaric acid) is possible, modern approaches favor catalytic asymmetric synthesis. A state-of-the-art methodology involves the palladium-catalyzed asymmetric hydroarylation of N-protected 3-pyrrolines 3[3].

Workflow for the enantioselective synthesis of (3S)-pyrrolidine derivatives.

Step-by-Step Methodology: Palladium-Catalyzed Asymmetric Hydroarylation

-

Preparation : Charge a reaction vessel with N-Boc-3-pyrroline and 4-fluorophenylboronic acid[3].

-

Catalyst Initiation : Introduce a Palladium(II) pre-catalyst alongside a chiral ligand (e.g., a chiral bisphosphine).

-

Causality: The chiral ligand creates a sterically demanding environment around the Pd center. This forces the migratory insertion of the alkene to occur exclusively from one enantioface, thereby establishing the precise (3S) stereocenter.

-

-

Reaction Execution : Heat the mixture in a suitable solvent under an inert argon atmosphere.

-

Self-Validation System: Enantiomeric excess (ee) is validated post-reaction using chiral High-Performance Liquid Chromatography (HPLC) against a known racemic standard. The system is validated when the (3S) peak integrates to >99% relative to the (3R) peak.

-

-

Deprotection : Treat the resulting N-Boc intermediate with HCl in ethyl acetate to cleave the Boc protecting group, precipitating the pure (3S)-3-(4-fluorophenyl)pyrrolidine hydrochloride salt 4[4].

Pharmaceutical Applications & Target Pathways

The structural uniqueness of this building block has led to its incorporation into several high-profile drug discovery programs 5[5]:

-

Oncology (IAP Inhibitors) : The compound is utilized in the synthesis of SMAC mimetics, which act as Inhibitor of Apoptosis Protein (IAP) binding compounds 6[6]. The chiral pyrrolidine ring perfectly mimics the critical proline residue found in the endogenous AVPI binding motif of SMAC.

-

Metabolic Diseases : It serves as a core fragment in substituted azole aromatic heterocycles developed as 11β-HSD-1 inhibitors for the treatment of diabetes and obesity[4]. The chiral pyrrolidine precisely fits the enzyme's active site to modulate cortisol levels.

-

Neurology : Bristol-Myers Squibb has extensively patented derivatives of this building block for neurological targets, utilizing its favorable BBB penetration profile 7[7].

Mechanism of action for SMAC mimetics triggering tumor cell apoptosis.

Experimental Protocol: Late-Stage Amide Coupling

A standard procedure for incorporating (3S)-3-(4-fluorophenyl)pyrrolidine into a larger therapeutic scaffold involves late-stage amide coupling. The following protocol is adapted from validated pharmaceutical workflows[7].

Step-by-Step Methodology: HATU-Mediated Amide Coupling

-

Activation : Suspend the target carboxylic acid (1.0 eq) and HATU (1.3 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) because its uronium-based structure rapidly forms a highly reactive 7-azabenzotriazole active ester. This rapid activation minimizes the risk of epimerization at adjacent sensitive chiral centers.

-

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Causality: DIPEA is a sterically hindered base. It deprotonates the carboxylic acid to facilitate HATU activation and neutralizes the hydrochloride salt of the (3S)-pyrrolidine without acting as a competing nucleophile.

-

-

Amine Introduction : Add (3S)-3-(4-fluorophenyl)pyrrolidine hydrochloride (1.2 eq) to the mixture.

-

Causality: A slight stoichiometric excess of the chiral amine ensures the complete consumption of the more complex, high-value carboxylic acid intermediate.

-

-

Reaction Monitoring : Stir at room temperature for 2-12 hours.

-

Self-Validation System: Monitor the reaction via LC-MS. The system is self-validating when the UV trace shows the complete disappearance of the active ester intermediate and the Mass Spectrometry (MS) spectra confirms the dominant [M+H]+ peak of the desired product.

-

-

Workup & Purification : Quench the reaction with water, extract with ethyl acetate, and wash extensively with brine to remove residual DMF. Purify via reverse-phase HPLC to yield the final conjugated therapeutic.

References

- J&K Scientific. "3-(4-Fluorophenyl)pyrrolidine | 144620-11-1".

- Chem-Impex. "3-(4-Fluorophenyl)pyrrolidine".

- Chem-Impex. "3-(4-Fluorophenyl)

- Bristol-Myers Squibb Company.

- Molaid. "(R)-tert-butyl 3-(4-fluorophenyl)

- Amgen Inc. "SUBSTITUTED AZOLE AROMATIC HETEROCYCLES AS INHIBITORS OF 11BETA-HSD-1". US07666888B2.

- ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(4-fluorophenyl)pyrrolidine-3-ol hydrochloride - CAS号 2248-30-8 - 摩熵化学 [molaid.com]

- 5. jk-sci.com [jk-sci.com]

- 6. (R)-tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate - CAS号 1201986-72-2 - 摩熵化学 [molaid.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to (3S)-3-(4-fluorophenyl)pyrrolidine: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the 3-Aryl-Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, often leading to improved potency and selectivity. The introduction of a stereocenter, as in (3S)-3-(4-fluorophenyl)pyrrolidine, adds a critical layer of complexity and specificity, as the biological activity of enantiomers can differ significantly.[2]

This guide provides a detailed technical overview of (3S)-3-(4-fluorophenyl)pyrrolidine, a versatile chiral building block. The presence of the 4-fluorophenyl group often enhances metabolic stability and improves pharmacokinetic properties such as membrane permeability due to the unique properties of the fluorine atom.[3] This compound serves as a crucial intermediate in the synthesis of complex therapeutic agents, particularly in the realm of neuropharmacology and immunology.[3][4] We will delve into its core identifiers, stereoselective synthesis, potential applications, and the analytical methodologies required to ensure its enantiomeric purity.

Core Identifiers and Physicochemical Properties

Precise identification of a specific enantiomer is critical. While a dedicated CAS number for the (3S)-enantiomer is not consistently reported across major databases, the racemic mixture is well-documented. Researchers typically use the racemic CAS number and specify the stereochemistry in their work.

| Identifier | Value | Source(s) |

| Chemical Name | (3S)-3-(4-fluorophenyl)pyrrolidine | - |

| Synonyms | (S)-3-(4-Fluorophenyl)pyrrolidine | - |

| CAS Number | 144620-11-1 (for the racemic mixture) | [3][5][6][7] |

| Molecular Formula | C₁₀H₁₂FN | [3][5] |

| Molecular Weight | 165.21 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid (for the racemate) | [3] |

Stereoselective Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure 3-substituted pyrrolidines is a central challenge in organic chemistry. Generic approaches often result in racemic mixtures that require difficult and costly chiral resolution. Therefore, asymmetric synthesis, which establishes the desired stereocenter from the outset, is the preferred strategy in drug development.[8]

Several robust strategies have been developed for the asymmetric synthesis of pyrrolidine derivatives.[8][9] A common and effective approach involves the asymmetric intramolecular aza-Michael reaction. This method leverages a chiral catalyst to control the stereochemical outcome of the cyclization step.

Conceptual Workflow for Asymmetric Synthesis

The following diagram illustrates a plausible and widely adopted workflow for the synthesis of chiral pyrrolidines, based on an organocatalyzed intramolecular aza-Michael addition. This strategy offers high enantioselectivity and is amenable to scale-up.[10][11][12]

Caption: Asymmetric "Clip-Cycle" synthesis workflow.

Rationale Behind the "Clip-Cycle" Approach

-

Activation via "Clipping" : The synthesis begins with a readily available N-protected bis-homoallylic amine. This substrate is "clipped" to an α,β-unsaturated thioester via an alkene metathesis reaction. The thioester is an excellent Michael acceptor, which is crucial for the subsequent cyclization step.[11]

-

Enantioselective Cyclization : The key stereochemistry-defining step is the intramolecular aza-Michael addition. This reaction is catalyzed by a chiral phosphoric acid. The catalyst creates a chiral environment, forcing the cyclization to proceed through a lower-energy transition state for one enantiomer, thus yielding the desired (S)-configuration with high enantiomeric excess.[12]

-

Versatility and Final Deprotection : The resulting N-protected pyrrolidine contains a thioester handle, which can be used for further chemical modifications if needed. A final deprotection step removes the protecting group (e.g., Cbz) to yield the target (3S)-3-(4-fluorophenyl)pyrrolidine.

Applications in Drug Development

The (3S)-3-(4-fluorophenyl)pyrrolidine scaffold is a valuable component in the design of novel therapeutics. Its rigid, three-dimensional structure and the specific stereochemistry at the C3 position are key for precise interactions with biological targets.

Case Study: RORγt Inverse Agonists for Autoimmune Diseases

A notable application of this scaffold is in the development of Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inverse agonists. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key drivers of many autoimmune diseases. Inhibiting RORγt is therefore a promising therapeutic strategy.

Research has shown that complex molecules incorporating a (3S,4S)-3-methyl-3-(4-fluorophenyl)-pyrrolidine core can act as potent RORγt inverse agonists.[4] The specific stereochemistry is essential for the correct orientation of the molecule within the ligand-binding pocket of the receptor, leading to high-affinity binding and effective inhibition of its function. The 4-fluorophenyl group often occupies a hydrophobic pocket, and its orientation, dictated by the (3S) stereocenter, is critical for this interaction.

Caption: Role in the development of RORγt inverse agonists.

Analytical Workflow: Ensuring Enantiomeric Purity

The confirmation of enantiomeric purity is a non-negotiable aspect of using chiral intermediates in pharmaceutical development. The presence of the unwanted (R)-enantiomer could lead to reduced efficacy or off-target side effects. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[2][13][14]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust chiral HPLC method for the analysis of (3S)-3-(4-fluorophenyl)pyrrolidine.

1. Column Selection:

-

Start with polysaccharide-based CSPs, as they have broad applicability. Recommended starting columns include:

-

Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

-

Lux® Cellulose-2

-

2. Mobile Phase Screening (Normal Phase):

-

Initial Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

-

Additive for Basic Analytes: Since pyrrolidine is a secondary amine, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape and prevent tailing.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (or a more appropriate wavelength for the fluorophenyl chromophore).

3. Method Optimization:

-

If separation is not achieved, systematically vary the ratio of hexane to the alcohol modifier (isopropanol or ethanol).

-

Try different alcohol modifiers (e.g., switch from isopropanol to ethanol).

-

Optimize the column temperature (e.g., test at 25°C, 30°C, and 40°C) to improve resolution.

4. Data Analysis and Validation:

-

Inject the racemic standard to identify the retention times of both the (S) and (R) enantiomers.

-

Inject the sample of (3S)-3-(4-fluorophenyl)pyrrolidine to confirm the identity of the major peak and quantify the area of the minor (R)-enantiomer peak.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

A successful method should provide a resolution (Rs) value of >1.5 between the two enantiomer peaks.

Caption: Workflow for Chiral Purity Analysis by HPLC.

Conclusion

(3S)-3-(4-fluorophenyl)pyrrolidine is more than just a chemical intermediate; it is a strategically designed building block that leverages the benefits of three-dimensional structure, stereochemical purity, and fluorine substitution to enable the development of next-generation therapeutics. A thorough understanding of its synthesis, properties, and the analytical methods required to control its quality is essential for researchers and scientists in the field of drug discovery. The insights and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this valuable chiral scaffold.

References

-

Vitale, R., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(3), 1393. Available at: [Link]

-

J&K Scientific. 3-(4-Fluorophenyl)pyrrolidine | 144620-11-1. Available at: [Link]

-

Reid, J. P., & Sigman, M. S. (2020). Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters, 22(20), 8038–8042. Available at: [Link]

-

White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Available at: [Link]

-

Alchem.Pharmtech. CAS 144620-11-1 | 3-(4-Fluorophenyl)pyrrolidine. Available at: [Link]

-

Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. Available at: [Link]

-

White Rose eTheses Online. Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. Available at: [Link]

-

Meyers, A. I., & Burgess, L. E. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines from 3-acylpropionic acids. The Journal of Organic Chemistry, 57(5), 1649–1652. Available at: [Link]

-

Baudoin, O. (2017). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie International Edition, 56(43), 13158-13161. Available at: [Link]

-

Ali, I., & Aboul-Enein, H. Y. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1032-1040. Available at: [Link]

-

Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126–13132. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link]

-

Journal of Medicinal Chemistry. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists. Available at: [Link]

-

Semenova, M. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]

-

ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available at: [Link]

-

BuyersGuideChem. Supplier CAS No 58415-99-9. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

Metabolic Stability of Fluorinated Pyrrolidine Intermediates

Executive Summary

The pyrrolidine scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and proline mimetics. However, unsubstituted pyrrolidines act as "metabolic soft spots," highly susceptible to oxidative clearance by Cytochrome P450 (CYP450) enzymes. This rapid metabolism often leads to poor oral bioavailability and short half-lives.

This guide details the mechanistic rationale for using fluorinated pyrrolidine intermediates—specifically 3,3-difluoropyrrolidine and 2-trifluoromethylpyrrolidine—to mitigate these liabilities. We explore the dual stabilization mechanisms (steric/bond strength vs. electronic/pKa modulation) and provide a validated experimental protocol for assessing their stability in human liver microsomes (HLM).

Part 1: The Mechanistic Liability of Pyrrolidines

To engineer stability, one must first understand the failure mode. Pyrrolidines primarily undergo oxidative metabolism at the

The Oxidation Pathway

The metabolic cascade follows a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism. The nitrogen lone pair is critical here; it facilitates the initial abstraction of an electron or hydrogen, leading to a reactive iminium ion intermediate.[1] This intermediate is unstable in aqueous media and hydrolyzes to open the ring, destroying the pharmacophore.

Pathway Visualization

The following diagram illustrates the oxidative degradation pathway of a generic pyrrolidine.

Figure 1: Oxidative metabolism mechanism of pyrrolidine leading to ring opening. The nitrogen lone pair initiates the SET process.

Part 2: Strategic Fluorination for Stability

Fluorine is not merely a "blocker"; it is an electronic tuner. Introducing fluorine into the pyrrolidine ring imparts stability through two distinct mechanisms: Bond Strength and pKa Modulation .[2]

Mechanism A: Blocking Metabolic "Soft Spots"

Replacing a Hydrogen with Fluorine at the metabolic site (e.g., the

-

Strategy: 2-fluoropyrrolidine or 2-trifluoromethylpyrrolidine.

-

Limitation: Substitution at the 2-position often introduces significant steric bulk that may interfere with ligand-target binding.

Mechanism B: Electronic Deactivation (pKa Modulation)

This is the more subtle and often more effective approach. Placing fluorine at the

-

Effect: This pulls electron density away from the nitrogen atom.

-

Result: The basicity (pKa) of the pyrrolidine drops significantly. A less basic amine has a less available lone pair, making the initial Single Electron Transfer (SET) step energetically unfavorable for the CYP450 enzyme.

-

Data Point:

-

Pyrrolidine pKa: ~11.3

-

3,3-Difluoropyrrolidine pKa: ~7.5[3]

-

Impact: At physiological pH (7.4), the difluoro-analog is less protonated and electronically "deactivated" against oxidation, despite the

-hydrogens still being physically present.

-

Comparative Stability Data

The table below summarizes the physicochemical shifts and resulting stability profiles.

| Intermediate Structure | Substitution | pKa (Conj.[3][4][5] Acid) | LogD (pH 7.4) | Metabolic Stability (HLM) | Mechanism of Stabilization |

| Pyrrolidine | None | 11.3 | -0.1 | Low ( | N/A |

| 3-Fluoropyrrolidine | Mono- | ~9.4 | 0.2 | Moderate | Inductive effect lowers SET potential. |

| 3,3-Difluoropyrrolidine | Gem-di- | ~7.5 | 0.8 | High ( | Strong inductive effect; pKa modulation prevents SET. |

| 2-CF3-Pyrrolidine | ~6.5 | 1.2 | High | Steric blocking of |

Part 3: Experimental Protocol (Microsomal Stability)

To validate the stability of fluorinated intermediates, a rigorous Human Liver Microsome (HLM) assay is required. This protocol ensures "sink conditions" to accurately measure Intrinsic Clearance (

Assay Principle

The test compound is incubated with microsomes containing CYP450 enzymes. The reaction is initiated by NADPH (cofactor).[6] Disappearance of the parent compound is monitored over time via LC-MS/MS.[7]

Workflow Diagram

Figure 2: Step-by-step workflow for HLM stability assessment.

Detailed Methodology

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

-

NADPH Regenerating System (or 10 mM NADPH solution).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Internal Standard (IS): Tolbutamide or Propranolol.

Protocol Steps:

-

Preparation: Dilute test compounds to 1

M in Phosphate Buffer containing 0.5 mg/mL microsomal protein. Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition. -

Pre-incubation: Warm the mixture at 37°C for 5 minutes. This prevents "temperature shock" kinetics.

-

Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

-

Sampling: At

minutes, remove 50 -

Quenching: Immediately dispense aliquot into 150

L of ice-cold Acetonitrile (ACN) containing the Internal Standard. The protein precipitation stops the reaction. -

Processing: Centrifuge at 4,000g for 20 minutes to pellet precipitated proteins.

-

Quantification: Inject the supernatant onto LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent ion.

Calculation:

Plot

Part 4: Case Study & Interpretation

In a drug discovery context, the impact of this stability is non-linear. A shift in half-life from 15 minutes to 60 minutes often transitions a compound from a "tool molecule" to a viable "lead candidate."

Case Example: DPP-4 Inhibitors

Research into DPP-4 inhibitors (e.g., PF-00734200) demonstrated that the 3,3-difluoropyrrolidine moiety remained metabolically intact in vivo. The primary metabolites observed were on the appended heterocyclic rings (pyrimidine oxidation), not the pyrrolidine core. This validates the "fluorine shield" hypothesis: by lowering the pKa and blocking

Recommendations for Researchers

-

Early Screening: If your scaffold contains a secondary amine, prioritize 3,3-difluoro analogs early in the Make-Test-Analyze cycle.

-

Check pKa: Measure experimental pKa. If the fluorine substitution does not drop pKa below ~8.5, the metabolic protection may be insufficient.

-

Monitor LogD: Fluorine increases lipophilicity (LogD). Ensure that the gain in metabolic stability is not offset by poor solubility or high non-specific binding.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][6][8][9] Link

-

Piotrowski, D. W., et al. (2012). Metabolism, excretion, and pharmacokinetics of PF-00734200, a dipeptidyl peptidase inhibitor. Drug Metabolism and Disposition.[4][6][8][9] Link

Sources

- 1. courses.washington.edu [courses.washington.edu]

- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

The (3S)-3-(4-fluorophenyl)pyrrolidine Scaffold: A Privileged Motif in CNS Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the 3-Arylpyrrolidine Scaffold in Neurotherapeutics

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, featuring in over 20 FDA-approved drugs.[1] Its prevalence stems from its ability to introduce three-dimensionality and chiral centers, which are crucial for enhancing the druggability of molecules by optimizing properties like solubility and lipophilicity.[2] Within the vast landscape of pyrrolidine-containing compounds, the (3S)-3-(4-fluorophenyl)pyrrolidine moiety has emerged as a particularly privileged scaffold in the discovery of drugs targeting the central nervous system (CNS). This versatile building block is a key component in a range of therapeutic agents developed for neurological and psychiatric disorders.[3] The strategic incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and blood-brain barrier penetration, making it a valuable tool for medicinal chemists.[2][4][5] This guide provides a comprehensive review of the synthesis, pharmacology, and clinical relevance of (3S)-3-(4-fluorophenyl)pyrrolidine and its derivatives in CNS drug discovery, offering insights for researchers and professionals in the field.

Enantioselective Synthesis of (3S)-3-(4-fluorophenyl)pyrrolidine: A Methodological Overview

The precise stereochemical control in the synthesis of (3S)-3-(4-fluorophenyl)pyrrolidine is paramount for its biological activity. Several enantioselective methods have been developed, with rhodium-catalyzed asymmetric hydroarylation and conjugate addition reactions being among the most effective.

Rhodium-Catalyzed Asymmetric Hydroarylation

A highly efficient method for the synthesis of 3-arylpyrrolidines involves the rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines.[6][7] This approach utilizes a chiral rhodium complex to catalyze the addition of an arylboronic acid or its derivative to the double bond of a 3-pyrroline precursor, establishing the desired stereocenter with high enantioselectivity.

Sources

- 1. How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Sumitomo Dainippon Pharma Announces Positive Topline Results from a Phase 3 Study of Novel Drug Candidate Dasotraline Being Evaluated in the Treatment of Children with Attention Deficit Hyperactivity Disorder (ADHD) | Sumitomo Pharma [sumitomo-pharma.com]

- 6. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

Pharmacophore Mapping of (3S)-3-(4-fluorophenyl)pyrrolidine Derivatives: From Hypothesis to Virtual Screening

An In-Depth Technical Guide:

This guide provides a comprehensive walkthrough of the principles, methodologies, and applications of pharmacophore mapping, specifically tailored to the (3S)-3-(4-fluorophenyl)pyrrolidine scaffold. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature.

Strategic Imperative: Why Pharmacophore Mapping?

In modern drug discovery, sifting through vast chemical libraries to identify promising lead compounds is a monumental task. Pharmacophore modeling serves as a critical computational filter, abstracting complex molecular structures into a simplified representation of essential interactions required for biological activity.[1][2][3] Instead of focusing on the entire chemical scaffold, a pharmacophore model defines the precise three-dimensional arrangement of key chemical features—such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings—that a molecule must possess to bind effectively to a biological target.[4]

This approach is particularly powerful when a high-resolution 3D structure of the target protein is unavailable, a common scenario for targets like G-protein coupled receptors (GPCRs).[5] By analyzing a set of known active ligands, we can deduce a "negative imprint" of the receptor's binding site, creating a hypothesis that can guide the discovery of novel, structurally diverse compounds with the same biological function.[5][6]

The (3S)-3-(4-fluorophenyl)pyrrolidine core is a privileged scaffold found in a variety of biologically active agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and neuraminidase, as well as ligands for neurotransmitter transporters.[7][8][9][10] Given its therapeutic relevance, developing a robust pharmacophore model for this class of compounds is a strategic step toward identifying next-generation modulators with improved potency, selectivity, and pharmacokinetic profiles.[11]

The Ligand-Based Pharmacophore Modeling Workflow

When the target structure is unknown, the most effective strategy is ligand-based pharmacophore modeling. This workflow leverages the structure-activity relationship (SAR) data from a set of known active molecules to generate a predictive 3D hypothesis.[6][12] The process is a logical cascade of data compilation, conformational analysis, feature alignment, hypothesis generation, and rigorous validation.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Core Methodology: Building the Hypothesis

Step 1: Curating the Training Set

The quality of a pharmacophore model is fundamentally dependent on the quality of the input data. The initial and most critical step is the compilation of a training set of molecules.

-

Expertise & Experience: It is not enough to simply gather active compounds. A well-curated training set should include:

-

Potent Actives: A selection of the most active compounds (typically 5-10) provides the core features for the model.

-

Structural Diversity: The chosen actives should belong to different chemical series if possible. This ensures the resulting pharmacophore is not biased towards a single scaffold and can identify novel chemotypes.[6]

-

Activity Range: The activities (e.g., IC₅₀, EC₅₀, Kᵢ) should span a reasonable range (ideally 2-3 orders of magnitude) to help the algorithm prioritize features essential for high potency.

-

Inactive Compounds (Optional but Recommended): Including structurally similar but inactive compounds (decoys) can help refine the model by defining "exclusion volumes" or constraints, which are regions of space that should not be occupied.[13]

-

Table 1: Hypothetical Training Set for a (3S)-3-(4-fluorophenyl)pyrrolidine-based Target

| Compound ID | Structure | Activity (IC₅₀, nM) | Status |

| MOL-001 | (3S)-3-(4-fluorophenyl)pyrrolidine core with R1 | 15 | Active |

| MOL-002 | (3S)-3-(4-fluorophenyl)pyrrolidine core with R2 | 25 | Active |

| MOL-003 | (3S)-3-(4-fluorophenyl)pyrrolidine core with R3 | 50 | Active |

| MOL-004 | (3S)-3-(4-fluorophenyl)pyrrolidine core with R4 | 80 | Active |

| MOL-005 | (3S)-3-(4-fluorophenyl)pyrrolidine core with R5 | 120 | Active |

| MOL-006 | (3R)-3-(4-fluorophenyl)pyrrolidine core with R1 | >10,000 | Inactive |

| MOL-007 | (3S)-3-phenylpyrrolidine core with R1 | 5,000 | Inactive |

Step 2: Conformational Analysis

Small molecules are not static; they are flexible and exist as an ensemble of low-energy 3D conformations. The biologically active conformation—the specific shape the molecule adopts when bound to its target—is likely one of these low-energy states.

-

Causality: Failing to explore the conformational space of each ligand is a primary reason for model failure. The algorithm must be provided with a rich set of possible shapes for each molecule to find a common 3D arrangement of features.[6][12]

-

Protocol: This is achieved computationally by systematically rotating all torsion angles in the molecules. Various software packages like Schrödinger's Phase[14] or open-source tools employ algorithms (e.g., Monte Carlo, systematic search) to generate a diverse set of low-energy conformers for each molecule in the training set.

Step 3: Feature Identification and Hypothesis Generation

With a collection of conformers for each active molecule, the core task is to identify a common 3D pattern of chemical features.

-

Process: Algorithms like HipHop (Catalyst) or Phase[14] work by aligning the conformers from different molecules, searching for an overlay that maximizes the overlap of common chemical features.[5] These features are abstractions of the underlying chemistry:

-

Hydrogen Bond Acceptor (HBA): e.g., Carbonyl oxygen, nitrile nitrogen.

-

Hydrogen Bond Donor (HBD): e.g., Amine or hydroxyl protons.

-

Aromatic Ring (AR): e.g., The 4-fluorophenyl group.

-

Hydrophobic (HY): e.g., Alkyl chains, non-polar rings.

-

Positive/Negative Ionizable: Features capable of carrying a formal charge.

-

The algorithm generates multiple potential pharmacophore models, or "hypotheses," each consisting of a unique combination of features and their spatial relationships (distances and angles). These hypotheses are then scored and ranked based on how well they map to the active molecules while ideally not mapping to any known inactives.

Caption: Hypothetical Pharmacophore Model.

Trustworthiness: The Imperative of Model Validation

A generated pharmacophore hypothesis is merely a theoretical model until its predictive power is rigorously validated.[13][15] Validation is a self-correcting mechanism that ensures the model can reliably distinguish active compounds from inactive ones.[15]

Experimental Protocol: Test Set and Decoy Generation

-

Trustworthiness: The most robust validation method is external validation.[12] This requires a separate "test set" of compounds that were not used in model generation. This set must contain:

-

Known Actives: A handful of compounds known to be active against the target.

-

Decoys: A much larger number of "decoy" molecules, which are assumed to be inactive. Decoys should be physically similar to the actives (e.g., similar molecular weight, logP, number of rotatable bonds) but topologically distinct to challenge the model's specificity. The DUD-E database is a common source for generating property-matched decoys.

-

Statistical Validation Metrics

The test set (actives + decoys) is screened against the pharmacophore hypothesis. The model's performance is then quantified using several statistical metrics.

-

Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding actives compared to random selection. An EF of 20 in the top 1% of the screened database means there is a 20-fold higher concentration of active compounds in that top fraction than in the database as a whole.

-

Goodness of Hit (GH) Score: A metric ranging from 0 (null model) to 1 (ideal model) that combines the percentage of actives retrieved with other factors.

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's overall quality, where an AUC of 1.0 represents a perfect model and 0.5 represents a random guess.[13]

Table 2: Sample Validation Results for a Pharmacophore Hypothesis

| Metric | Value | Interpretation |

| Total Actives in Test Set | 25 | - |

| Total Decoys in Test Set | 2475 | - |

| Actives found in top 1% | 18 | High initial retrieval |

| Enrichment Factor (1%) | 72 | Excellent enrichment |

| Goodness of Hit (GH) | 0.85 | Strong, predictive model |

| ROC AUC | 0.91 | High overall accuracy |

Application in Drug Discovery

A validated pharmacophore model is a powerful tool for accelerating a drug discovery campaign.

-

Virtual Screening: The primary application is to use the pharmacophore as a 3D query to rapidly screen massive virtual libraries of millions or even billions of compounds.[5][13] This is orders of magnitude faster than traditional high-throughput screening (HTS) or molecular docking.[1] Software like ZINCPharmer or commercial suites can perform these searches, identifying novel molecules that match the essential 3D feature arrangement for subsequent biological testing.[13][16]

-

Lead Optimization and Scaffold Hopping: The model provides a clear blueprint of the required interactions. This guides medicinal chemists in modifying an existing lead compound to improve its potency or properties. It can also inspire "scaffold hopping," where the core chemical structure is replaced with a completely novel one that still presents the key pharmacophoric features in the correct spatial orientation.[2]

-

3D-QSAR Modeling: The alignment of molecules based on a pharmacophore model provides the structural foundation for building highly predictive 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which can further rationalize SAR and predict the activity of newly designed compounds.[7][13]

Conclusion

Pharmacophore mapping of the (3S)-3-(4-fluorophenyl)pyrrolidine scaffold is a scientifically rigorous, field-proven approach to rationalize structure-activity relationships and drive the discovery of novel therapeutic agents. By moving beyond simple 2D similarity and focusing on the 3D arrangement of essential chemical interactions, this methodology provides a powerful and efficient engine for modern, computer-aided drug design. The key to success lies not in the automated generation of a model, but in the thoughtful curation of input data and the uncompromising rigor of its validation.

References

-

Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2026, March 4). Retrieved March 7, 2026, from [Link]

-

Computational workflow for ligand-based pharmacophore modelling - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved March 7, 2026, from [Link]

-

What is the best free software for Pharmacophore mapping? - ResearchGate. (2014, January 24). Retrieved March 7, 2026, from [Link]

-

Pharmacophore. (n.d.). Retrieved March 7, 2026, from [Link]

-

Computational workflow for discovering small molecular binders for shallow binding sites by integrating molecular dynamics simulation, pharmacophore modeling, and machine learning: STAT3 as case study - PubMed. (2023, December 15). Retrieved March 7, 2026, from [Link]

-

Pharmacophore Modeling and Mapping | Methodology & Protocol. (n.d.). Retrieved March 7, 2026, from [Link]

-

Phase | Schrödinger. (n.d.). Retrieved March 7, 2026, from [Link]

-

Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). Retrieved March 7, 2026, from [Link]

-

PharmacoNet: deep learning-guided pharmacophore modeling for ultra-large-scale virtual screening - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04854G. (2024, November 4). Retrieved March 7, 2026, from [Link]

-

Protein–Ligand-Based Pharmacophores: Generation and Utility Assessment in Computational Ligand Profiling | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved March 7, 2026, from [Link]

-

Pharmacophore Mapping - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved March 7, 2026, from [Link]

-

Is it the pharmacophore generated that needs to be validated? - ResearchGate. (2015, April 17). Retrieved March 7, 2026, from [Link]

-

Ligand based Pharmacophore Modeling Service - Creative Biolabs. (n.d.). Retrieved March 7, 2026, from [Link]

-

Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.). Retrieved March 7, 2026, from [Link]

-

Pharmacophore Modeling, 3D‐QSAR Studies, and in‐silico ADME Prediction of Pyrrolidine Derivatives as Neuraminidase Inhibitors - Sci-Hub. (n.d.). Retrieved March 7, 2026, from [Link]

-

Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed. (2021, July 22). Retrieved March 7, 2026, from [Link]

-

3d qsar and pharmacophore modeling on substituted cyanopyrrolidines as type ii anti-diabetic. (n.d.). Retrieved March 7, 2026, from [Link]

-

Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - Frontiers. (2023, January 11). Retrieved March 7, 2026, from [Link]

-

The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands - PMC. (2023, June 14). Retrieved March 7, 2026, from [Link]

-

Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved March 7, 2026, from [Link]

-

Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors - Acta Scientific. (2017, October 27). Retrieved March 7, 2026, from [Link]

-

The approach of 3DQSAR Pharmacophore modeling and Docking - YouTube. (2023, November 23). Retrieved March 7, 2026, from [Link]

Sources

- 1. PharmacoNet: deep learning-guided pharmacophore modeling for ultra-large-scale virtual screening - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04854G [pubs.rsc.org]

- 2. dovepress.com [dovepress.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. youtube.com [youtube.com]

- 5. columbiaiop.ac.in [columbiaiop.ac.in]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. Sci-Hub: are you are robot? [sci-hub.jp]

- 8. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. schrodinger.com [schrodinger.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Process Engineering of (3S)-3-(4-fluorophenyl)pyrrolidine

The following technical guide details the solubility profile, physicochemical properties, and process engineering applications of (3S)-3-(4-fluorophenyl)pyrrolidine , a critical chiral intermediate in the synthesis of DPP-4 inhibitors like Teneligliptin.

Executive Summary

(3S)-3-(4-fluorophenyl)pyrrolidine (CAS: 144620-11-1 for generic/racemic; specific chiral salts often vary) is a lipophilic, chiral secondary amine employed as a pharmacophore building block. Its solubility behavior is dictated by the interplay between the basic pyrrolidine nitrogen (

Understanding its solubility profile is essential for two unit operations:

-

Reaction Workup: Efficient extraction of the free base from aqueous reaction mixtures.

-

Purification: Crystallization of the hydrochloride or tosylate salt to reject enantiomeric impurities.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Before defining the solubility profile, we must establish the solute's fundamental properties which drive solvent interactions.

| Property | Value / Description | Context for Solubility |

| Chemical Name | (3S)-3-(4-fluorophenyl)pyrrolidine | Chiral Secondary Amine |

| CAS Number | 144620-11-1 (Base) / 136725-53-6 (HCl Salt) | Verify specific salt form |

| Molecular Weight | 165.21 g/mol (Base) | Small molecule, kinetically fast dissolution |

| Physical State | Colorless to pale yellow liquid (Base) | Miscible with many organic solvents |

| ~9.3 – 9.8 (Pyrrolidine N) | pH-dependent solubility switch | |

| ~1.7 – 1.9 | Moderately lipophilic; prefers organics > water | |

| H-Bond Donors | 1 (NH) | Soluble in H-bond accepting solvents |

Solubility Profile: Free Base vs. Salt

The solubility of this compound is binary, depending entirely on its protonation state.

(3S)-3-(4-fluorophenyl)pyrrolidine (Free Base)[13]

-

Nature: Lipophilic Liquid / Low-melting solid.

-

Solubility Rule: "Like dissolves like." High affinity for non-polar and polar aprotic solvents.[1]

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Primary extraction solvent; excellent for solubilizing crude oils. |

| Aromatic | Toluene, Xylene | High (>200 mg/mL) | Preferred for scale-up extractions due to higher boiling point and safety profile compared to DCM. |

| Esters | Ethyl Acetate (EtOAc), IPM | High (>150 mg/mL) | Good general solvent; often used as the "solvent" phase before acid addition. |

| Alcohols | Methanol, Ethanol, IPA | High (Miscible) | Soluble, but rarely used for extraction due to water miscibility. Used for homogeneous salt formation. |

| Alkanes | Hexanes, Heptane | Moderate/Low | Often acts as an anti-solvent to precipitate impurities or oils at low temperatures. |

| Aqueous | Water (pH > 10) | Very Low (<1 mg/mL) | The free base oils out of basic water, enabling high-yield biphasic extraction. |

(3S)-3-(4-fluorophenyl)pyrrolidine Hydrochloride (HCl Salt)

-

Nature: Crystalline Solid (White).

-

Solubility Rule: Ionic lattice requires high dielectric constant solvents.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Water | Water | High (>100 mg/mL) | Dissolves readily; useful for aqueous washes but leads to yield loss if not basified. |

| Polar Protic | Methanol, Ethanol | Moderate/High | Key Crystallization Solvent. Solubility increases significantly with temperature (steep Van't Hoff curve). |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Avoid for isolation; difficult to remove. |

| Esters/Ethers | EtOAc, MTBE, THF | Very Low (<5 mg/mL) | Key Anti-Solvent. Used to drive precipitation of the salt from alcoholic solutions. |

| Non-Polar | Toluene, Hexane, DCM | Insoluble | Slurry wash solvents to remove non-polar organic impurities. |